molecular formula C14H20O B14739453 1-Cyclohexyl-2-ethoxybenzene CAS No. 1889-30-1

1-Cyclohexyl-2-ethoxybenzene

Cat. No.: B14739453
CAS No.: 1889-30-1
M. Wt: 204.31 g/mol
InChI Key: BDOBXLAYNRBGPI-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-ethoxybenzene is an organic compound characterized by a benzene ring substituted with a cyclohexyl group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-ethoxybenzene can be synthesized through the Williamson Ether Synthesis. This method involves the reaction of an alkoxide ion with an alkyl halide in an S_N2 reaction. For instance, cyclohexanol can be converted to its alkoxide form using a strong base like sodium hydride (NaH), and then reacted with 2-bromoethoxybenzene to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Williamson Ether Synthesis. The reaction conditions are optimized to ensure high yield and purity, often using automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-2-ethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzene ring can be hydrogenated under high pressure to form cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles to form substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Reagents like bromine (Br_2) or nitric acid (HNO_3) can be used for halogenation or nitration reactions.

Major Products:

    Oxidation: Formation of cyclohexyl-2-ethoxybenzoic acid.

    Reduction: Formation of cyclohexyl-2-ethoxycyclohexane.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

1-Cyclohexyl-2-ethoxybenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-ethoxybenzene involves its interaction with molecular targets through its aromatic and ether functionalities. The benzene ring can participate in π-π interactions with aromatic residues in proteins, while the ethoxy group can form hydrogen bonds with polar sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-Cyclohexyl-2-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Cyclohexyl-2-propoxybenzene: Similar structure but with a propoxy group instead of an ethoxy group.

    1-Cyclohexyl-2-butoxybenzene: Similar structure but with a butoxy group instead of an ethoxy group.

Uniqueness: 1-Cyclohexyl-2-ethoxybenzene is unique due to the specific combination of a cyclohexyl group and an ethoxy group on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

1889-30-1

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-cyclohexyl-2-ethoxybenzene

InChI

InChI=1S/C14H20O/c1-2-15-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3

InChI Key

BDOBXLAYNRBGPI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2CCCCC2

Origin of Product

United States

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